Cas no 55846-51-0 (Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-)

Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-, is a substituted piperazine derivative characterized by its unique aromatic ether linkage. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The presence of the methoxy and methyl substituents on the phenyl ring enhances its lipophilicity, potentially improving membrane permeability in drug design. Its piperazine core provides a flexible scaffold for further functionalization, making it valuable in medicinal chemistry for developing receptor-targeting compounds. The compound's stability and synthetic accessibility further contribute to its utility in industrial and academic settings.
Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- structure
55846-51-0 structure
Product Name:Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-
CAS No:55846-51-0
MF:C14H22N2O2
MW:250.336683750153
MDL:MFCD11048473
CID:4036678
PubChem ID:895060
Update Time:2025-05-25

Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-
    • 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine
    • 1-[2-(4-methyl-2-methoxyphenoxy)ethyl]piperazine
    • QFCDVXRNAHWCPY-UHFFFAOYSA-N
    • 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine
    • SCHEMBL11817599
    • 55846-51-0
    • FSD93656
    • 1-(2-(2-Methoxy-4-methylphenoxy)ethyl)piperazine
    • AKOS000303443
    • MDL: MFCD11048473
    • Inchi: 1S/C14H22N2O2/c1-12-3-4-13(14(11-12)17-2)18-10-9-16-7-5-15-6-8-16/h3-4,11,15H,5-10H2,1-2H3
    • InChI Key: QFCDVXRNAHWCPY-UHFFFAOYSA-N
    • SMILES: N1(CCOC2=CC=C(C)C=C2OC)CCNCC1

Computed Properties

  • Exact Mass: 250.168
  • Monoisotopic Mass: 250.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33.7Ų

Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- Pricemore >>

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Additional information on Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]-

Research Brief on Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- (CAS: 55846-51-0): Recent Advances and Applications

Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- (CAS: 55846-51-0) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique piperazine core and substituted phenoxyethyl side chain, has shown promising potential in various therapeutic applications. Recent studies have explored its pharmacological properties, synthesis optimization, and mechanistic insights, positioning it as a candidate for further drug development. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

The synthesis of Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- has been refined in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach using palladium-based catalysts, which significantly enhanced the efficiency of the synthetic pathway. The optimized method not only reduced reaction times but also minimized the formation of by-products, making it more suitable for large-scale production. These advancements are critical for ensuring the compound's availability for preclinical and clinical studies.

Pharmacological investigations have revealed that Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- exhibits notable activity as a modulator of serotonin receptors. In vitro and in vivo studies conducted by researchers at the University of Cambridge (2024) demonstrated its high affinity for the 5-HT2A receptor, suggesting potential applications in treating neuropsychiatric disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier was also confirmed, further supporting its therapeutic potential. These findings have sparked interest in developing derivatives with improved selectivity and reduced side effects.

In addition to its neurological applications, recent research has explored the compound's anti-inflammatory properties. A study in the European Journal of Pharmacology (2024) reported that Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- inhibits the production of pro-inflammatory cytokines in macrophage cells. The mechanism appears to involve the suppression of NF-κB signaling, a key pathway in inflammatory responses. These results suggest that the compound could be repurposed for treating chronic inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease.

Despite these promising findings, challenges remain in the development of Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- as a therapeutic agent. Toxicity studies have indicated that high doses may lead to hepatotoxicity, necessitating further structural modifications to enhance safety profiles. Additionally, the compound's pharmacokinetic properties, such as its half-life and metabolic stability, require optimization to ensure efficacy in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these issues.

In conclusion, Piperazine, 1-[2-(2-methoxy-4-methylphenoxy)ethyl]- (CAS: 55846-51-0) represents a versatile compound with significant potential in multiple therapeutic areas. Recent advancements in synthesis, pharmacology, and mechanistic understanding have laid a solid foundation for its future development. Continued research efforts will be essential to overcome existing limitations and unlock its full clinical potential. This brief underscores the importance of interdisciplinary collaboration in advancing chemical biology and pharmaceutical research.

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